molecular formula C9H14N2 B150936 2,3-二乙基-5-甲基吡嗪 CAS No. 18138-04-0

2,3-二乙基-5-甲基吡嗪

货号 B150936
CAS 编号: 18138-04-0
分子量: 150.22 g/mol
InChI 键: PSINWXIDJYEXLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,3-Diethyl-5-methylpyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a symmetrical structure that includes nitrogen atoms at positions 1 and 4 in the ring. While the specific compound 2,3-diethyl-5-methylpyrazine is not directly discussed in the provided papers, related compounds and their properties and syntheses are described, which can give insights into the characteristics of similar pyrazine derivatives.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, the paper titled "One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone" describes a one-pot reaction that efficiently produces a methylpyrazine derivative from biomass-derived 1,3-dihydroxyacetone. This method is notable for its high yield and the use of green chemistry principles, indicating that similar approaches could potentially be applied to synthesize 2,3-diethyl-5-methylpyrazine.

Molecular Structure Analysis

Pyrazine derivatives such as 2,5-diamino-3,6-dicyanopyrazine have strong intramolecular charge-transfer chromophoric systems, which are likely to be a feature in 2,3-diethyl-5-methylpyrazine as well. The symmetrical structure of these compounds contributes to their unique electronic and optical properties, which can be fine-tuned by substituting different functional groups at various positions on the pyrazine ring.

Chemical Reactions Analysis

The reactivity of pyrazine derivatives can be altered by modifying their functional groups. For example, alkylation of the amino groups in 2,5-diamino-3,6-dicyanopyrazine leads to a bathochromic shift and red fluorescence, while acylation results in a hypsochromic shift with blue fluorescence . These modifications and their effects on the properties of the compounds provide valuable information on how chemical reactions can be used to tailor the properties of 2,3-diethyl-5-methylpyrazine for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine suggest that 2,3-diethyl-5-methylpyrazine may also exhibit fluorescence, which could be useful in applications such as functional dye materials. The solubility, boiling point, melting point, and other physical properties would be influenced by the ethyl and methyl substituents on the pyrazine ring.

科学研究应用

合成和在食品工业中的应用

2,3-二乙基-5-甲基吡嗪是一种参与香气研究的化合物,主要用于食品工业。它通过氯化和氘标记过程合成,以创建稳定同位素标记的烷基吡嗪。然后将它们用作稳定同位素稀释测定(SIDA)中的内部标准,以定量复杂食品基质中的烷基吡嗪,如花生酱、可可粉和速溶咖啡。尽管它们的丰度很低,但由于其极低的气味阈值,2,3-二乙基-5-甲基吡嗪表现出显著的嗅觉影响,在风味研究和食品质量控制中起着关键作用(Fang & Cadwallader, 2013)

环境生物降解

有趣的是,已经确定了一种独特的细菌菌株,Mycobacterium sp. strain DM-11,因其能够利用2,3-二乙基-5-甲基吡嗪作为其唯一的碳和能源来源而闻名。这种菌株显示出一种独特的代谢途径,其中它降解化合物并释放氨,表明其在生物修复过程中的潜在用途,特别是在处理含有吡嗪的工业废气方面(Rappert et al., 2006)

制药中间体

在制药领域,对2,3-二乙基-5-甲基吡嗪的衍生物进行了探索,以了解其潜在的医药应用。例如,已经合成了5-甲基吡嗪-2-羟肼衍生物,并针对各种革兰氏阳性和阴性细菌菌株的抗菌性进行了评估,表明该化合物作为开发新的抗微生物药物的支架的潜力(Makhija, 2009)

生物催化生产

还有大量的研究集中在相关化合物的生物催化生产上。5-甲基吡嗪-2-羧酸,一种衍生物,是一种重要的制药中间体,已经从2,5-二甲基吡嗪中使用全细胞生物催化剂方法合成。这种方法涉及大肠杆菌的基因和基因组工程,展示了一种高产率和环境友好的生产制药中间体的过程,展示了吡嗪衍生物更广泛的应用潜力(Gu et al., 2020)

食品调味品的安全性和功效

此外,已经评估了吡嗪衍生物,包括2,3-二乙基-5-甲基吡嗪,在动物饲料中用作调味品时的安全性和功效。这些化合物在特定剂量水平下通常被公认为安全,进一步强调了它们在食品和饲料行业中的实用性和安全性(Rychen et al., 2017)

安全和危害

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system .

属性

IUPAC Name

2,3-diethyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSINWXIDJYEXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066317
Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a nutty, roasted, vegetable odour
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name SID14719305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.938-0.957
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3-Diethyl-5-methylpyrazine

CAS RN

18138-04-0
Record name 2,3-Diethyl-5-methylpyrazine
Source CAS Common Chemistry
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Record name 2,3-Diethyl-5-methylpyrazine
Source ChemIDplus
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Record name Pyrazine, 2,3-diethyl-5-methyl-
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Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diethyl-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.189
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Record name 2,3-DIETHYL-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,3-Diethyl-5-methylpyrazine
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
S Rappert, KC Botsch, S Nagorny… - Applied and …, 2006 - Am Soc Microbiol
A bacterium was isolated from the waste gas treatment plant at a fishmeal processing company on the basis of its capacity to use 2,3-diethyl-5-methylpyrazine (DM) as a sole carbon …
Number of citations: 34 journals.asm.org
MY Jung, JY Bock, SO Baik, JH Lee… - Journal of agricultural …, 1999 - ACS Publications
Red pepper seeds were roasted with constant stirring for 6, 9, 10, and 12 min at 210 C, and oils were extracted from the roasted red pepper seeds using an expeller. The iodine values …
Number of citations: 62 pubs.acs.org
M Czerny, R Wagner, W Grosch - Journal of Agricultural and Food …, 1996 - ACS Publications
In roasted Robusta coffee, two potent earthy smelling compounds were identified as 2-ethenyl-3,5-dimethylpyrazine and 2-ethenyl-3-ethyl-5-methylpyrazine by comparison of gas …
Number of citations: 89 pubs.acs.org
TH Kurniadi, RB Rhlid, MA Juillerat, T Gefflaut, J Bolte… - Tetrahedron, 2003 - Elsevier
The aroma compounds 2-ethenyl-3,5-dimethylpyrazine 1 and 3-ethenyl-2,5-dimethylpyrazine 2 were synthesized via a new chemical route. The key steps of the synthesis involve …
Number of citations: 10 www.sciencedirect.com
GA Burdock, IG Carabin - Regulatory Toxicology and Pharmacology, 2008 - Elsevier
2-Ethyl-3,(5 or 6)-dimethylpyrazine (CAS No. 27043-05-6), a heterocyclic, nitrogen-containing compound, is used in the food industry as a flavor ingredient for its characteristic roasted …
Number of citations: 14 www.sciencedirect.com
AN Yu, QH Deng - Food Science and Biotechnology, 2009 - dbpia.co.kr
The volatiles formed from the reactions of L-ascorbic acid with L-alanine at 5 different pH (5, 6, 7, 8, or 9) and 140±2℃ for 2 hr was performed using solid-phase microextraction-gas …
Number of citations: 19 www.dbpia.co.kr
T Kurniadi - 2003 - repo.uni-hannover.de
The present work describes two new ways to produce aroma-active pyrazine derivatives. The first process consisted of a biotransformation reaction, followed by a chemical reaction …
Number of citations: 5 www.repo.uni-hannover.de
AB Mahomed Ali - 2010 - repository.up.ac.za
An overview of the flavour and fragrance industry has indicated that there is a great demand for flavours to have the natural, halaal and kosher status. This has opened the door for the …
Number of citations: 12 repository.up.ac.za
TY Kwon, JS Park, MY Jung - Journal of agricultural and food …, 2013 - ACS Publications
A new headspace (HS)–solid phase microextraction (SPME)–gas chromatography–tandem quadrupole mass spectrometry (GC-MS 2 ) was established for the simultaneous …
Number of citations: 31 pubs.acs.org
X Yin, Y Wei, T Li, J Zhang, L Zou, Q Cui, C Lu, J Ning - LWT, 2023 - Elsevier
Maillard reactions occurred during the roasting process of large-leaf yellow tea (LYT) were the main reason for the formation of their unique flavor. However, the contribution of different …
Number of citations: 0 www.sciencedirect.com

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